molecular formula C4H4N4S B6229818 2-azido-5-methyl-1,3-thiazole CAS No. 65934-43-2

2-azido-5-methyl-1,3-thiazole

Cat. No.: B6229818
CAS No.: 65934-43-2
M. Wt: 140.2
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Description

2-Azido-5-methyl-1,3-thiazole is a heterocyclic compound containing a thiazole ring substituted with an azido group at the 2-position and a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-azido-5-methyl-1,3-thiazole typically involves the azido transfer procedure. This method utilizes heteroaryllithium and tosyl azide to introduce the azido group into the thiazole ring. The reaction is based on the fragmentation of the appropriate lithium triazene salts, which successfully affords the desired azido compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the azido transfer protocol is a scalable and efficient method that can be adapted for larger-scale synthesis

Mechanism of Action

The mechanism of action of 2-azido-5-methyl-1,3-thiazole involves its ability to participate in cycloaddition and substitution reactions. The azido group is highly reactive and can form stable triazole rings upon reaction with alkynes. This reactivity is harnessed in various synthetic applications, allowing the compound to act as a versatile intermediate in chemical transformations .

Comparison with Similar Compounds

Uniqueness: 2-Azido-5-methyl-1,3-thiazole is unique due to the presence of both an azido group and a methyl group on the thiazole ring. This combination imparts distinct reactivity and makes it a valuable intermediate for synthesizing a wide range of heterocyclic compounds .

Properties

CAS No.

65934-43-2

Molecular Formula

C4H4N4S

Molecular Weight

140.2

Purity

95

Origin of Product

United States

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